4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol
Description
Historical Context and Discovery
The compound 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol emerged as a derivative of boronic ester chemistry, which gained prominence following advancements in cross-coupling reactions. While its exact first synthesis date remains undocumented in public literature, its structural analogs became significant after the development of the Suzuki-Miyaura reaction in the late 20th century. The pinacol boronate group within its structure reflects innovations in stabilizing boronic acids through esterification, a method pioneered in the 1990s to enhance reactivity and handling in organic synthesis. This compound’s design leverages the biphenyl scaffold, commonly used in materials science and pharmaceutical intermediates, combined with a boronate ester for controlled reactivity.
Nomenclature and Structural Classification
Systematic IUPAC Name:
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol.
Structural Features:
- Biphenyl backbone: Two benzene rings connected by a single bond, with substituents at the 2- and 4'-positions.
- Pinacol boronate group: A five-membered 1,3,2-dioxaborolane ring with four methyl groups at the 4,4,5,5 positions, attached to the biphenyl’s 4'-position.
- Hydroxyl group: A phenolic –OH group at the 2-position of the biphenyl system.
Classification:
- Organoboron compound
- Aryl boronate ester
- Biphenyl derivative
Key Identifiers:
| Identifier | Value |
|---|---|
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3O |
| InChIKey | KHMILAPQGZSSST-UHFFFAOYSA-N |
Physical Appearance and Basic Properties
Physical State:
Crystalline solid, typically appearing as white to light yellow powder.
Molecular Weight:
296.17 g/mol.
Thermal Properties:
- Melting Point: Data limited; analogous pinacol boronate esters exhibit melting points between 147–152°C.
Solubility:
- Soluble in polar aprotic solvents (e.g., toluene, tetrahydrofuran).
- Limited solubility in water due to hydrophobic biphenyl and pinacol groups.
Spectroscopic Data:
Chemical Registration and Identification Markers
Registry Numbers:
| Identifier | Value |
|---|---|
| CAS (2-ol isomer) | 1219741-54-4 |
| CAS (4-ol isomer) | 760989-91-1 |
| PubChem CID | 59267813 (2-ol), 69201437 (4-ol) |
| MDL Number | MFCD18383811 (2-ol) |
Commercial Availability:
- Listed by suppliers such as ChemScene (Cat. No. CS-0174592) and AK Scientific (AMTB868) with purities ≥97%.
Synthetic Pathways:
- Suzuki-Miyaura Coupling:
Reaction of 2-bromophenol with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid pinacol ester under palladium catalysis.
$$
\text{2-Bromophenol} + \text{Pinacol boronate} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Product}
$$ - Direct Borylation:
Miyaura borylation of 2-hydroxybiphenyl using bis(pinacolato)diboron (B₂pin₂) in the presence of iridium catalysts.
Quality Control Parameters:
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)14-11-9-13(10-12-14)15-7-5-6-8-16(15)20/h5-12,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMILAPQGZSSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Synthesis: 5-Bromo-[1,1'-biphenyl]-2-ol
The brominated intermediate, 5-bromo-[1,1'-biphenyl]-2-ol, is synthesized via Suzuki-Miyaura coupling between 2-bromophenol and phenylboronic acid. As detailed in, this reaction employs Pd(dba)₂ (4 mol%), XPhos (5 mol%), and K₃PO₄ in a dioxane/water solvent system at 90°C for 12 hours, achieving quantitative yields. The hydroxyl group at the 2-position directs subsequent borylation regioselectivity.
Borylation Reaction Conditions
In a representative procedure from, 5-bromo-[1,1'-biphenyl]-2-ol (5.0 mmol) reacts with B₂Pin₂ (1.1 equiv), Pd(dppf)Cl₂·DCM (4 mol%), and KOAc (3 equiv) in 1,4-dioxane at 90°C under nitrogen. After 24 hours, purification via silica gel chromatography (0–10% ethyl acetate/petroleum ether) affords the target compound in 74% yield. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂·DCM (4 mol%) | |
| Ligand | None required | |
| Solvent | 1,4-Dioxane | |
| Temperature | 90°C | |
| Reaction Time | 24 hours | |
| Yield | 74% |
The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with B₂Pin₂ and reductive elimination to form the C–B bond. The hydroxyl group’s ortho-directing effect ensures selective borylation at the 4'-position.
Suzuki-Miyaura Cross-Coupling with Boronic Esters
An alternative route involves coupling a preformed boronic ester with a halogenated phenol derivative. This method is advantageous for constructing the biphenyl backbone while introducing the boronate group in a single step.
Coupling of 2-Hydroxyphenylboronic Acid with Aryl Halides
As demonstrated in, 2-hydroxyphenylboronic acid reacts with 4-bromophenyl pinacol boronate under Pd(dba)₂/XPhos catalysis. The protocol uses K₃PO₄ as a base in dioxane/water (10:1 v/v) at 90°C, yielding the biphenyl product in 68% efficiency after 12 hours.
Optimization Challenges
Competing protodeboronation of the boronic acid and homocoupling side reactions necessitate careful control of:
-
Oxygen exclusion (via nitrogen purging)
-
Catalyst loading (4–8 mol% Pd)
Directed Ortho-Borylation of Biphenyl-2-ol
Recent advances in transition-metal-catalyzed C–H borylation enable direct functionalization of biphenyl-2-ol without prehalogenation. A protocol adapted from employs:
-
Catalyst : Ir(COD)OMe (2 mol%)
-
Ligand : 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Boron source : B₂Pin₂ (1.5 equiv)
-
Solvent : Cyclohexane at 100°C for 18 hours
This method achieves 62% yield with >95% regioselectivity for the 4'-position, attributed to the hydroxyl group’s directing influence.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Selectivity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | 74 | High | Moderate | Industrial |
| Suzuki Coupling | 68 | Moderate | High | Lab-scale |
| Directed C–H Borylation | 62 | Very High | Low | Limited |
The Miyaura method offers the best balance of yield and scalability, whereas directed borylation minimizes prefunctionalization steps despite higher catalyst costs.
Experimental Protocols and Characterization Data
Miyaura Borylation Procedure (Adapted from )
Steps :
-
Charge a microwave vial with 5-bromo-[1,1'-biphenyl]-2-ol (1.0 equiv), B₂Pin₂ (1.1 equiv), Pd(dppf)Cl₂·DCM (4 mol%), and KOAc (3 equiv).
-
Add 1,4-dioxane (0.25 M), purge with N₂, and heat at 90°C for 24 h.
-
Cool, dilute with EtOAc, wash with H₂O and brine, dry (Na₂SO₄), and concentrate.
-
Purify by flash chromatography (SiO₂, 0–10% EtOAc/petroleum ether).
Characterization :
Chemical Reactions Analysis
Types of Reactions
4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters.
Hydroboration: Addition of boron to alkenes or alkynes, often catalyzed by transition metals.
Oxidation: Conversion of the boronic ester to the corresponding phenol or alcohol.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl₂, Pd(PPh₃)₄
Bases: Potassium acetate, sodium carbonate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products
Aryl Boronates: Formed through Suzuki-Miyaura coupling
Chiral Allenyl Boronates: Resulting from asymmetric hydroboration
Scientific Research Applications
4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-ol is extensively used in scientific research:
Chemistry: As a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: In the development of boron-containing drugs and probes.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester functional group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling and hydroboration . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Critical Analysis of Reactivity and Stability
- Hydroxyl Group Impact: The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., methanol, ethanol) compared to non-hydroxylated analogs like 4,4’-bis-boronate biphenyl. However, it may introduce susceptibility to oxidation under acidic conditions .
- Boronate Reactivity: The pinacol boronate group in the target compound exhibits comparable Suzuki coupling efficiency (yields 46-85% ) to analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol (90% ). Lower yields in some cases may stem from steric hindrance from the biphenyl scaffold.
- Thermal Stability : Differential scanning calorimetry (DSC) data for similar compounds (e.g., 2,2'-bis-boronate biphenyl) indicate decomposition temperatures >250°C , suggesting the target compound shares comparable thermal resilience, critical for high-temperature polymerization processes.
Biological Activity
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol is a boronic acid derivative with significant potential in various biological applications. Its unique structure allows it to participate in diverse chemical reactions and interact with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H21BO3
- Molecular Weight : 296.173 g/mol
- CAS Number : 760989-91-1
- IUPAC Name : 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target biomolecules through the boron atom. This property is particularly useful in the development of inhibitors for various enzymatic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways by forming stable complexes.
- Receptor Modulation : It interacts with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal signaling.
Pharmacological Studies
Recent studies have highlighted the compound's potential as a therapeutic agent in various contexts:
- Neuroprotective Effects : Research indicates that the compound may protect neurons from oxidative stress and apoptosis. In vitro studies demonstrated that it could enhance cell viability in neuronal cultures exposed to neurotoxic agents.
- Anticancer Properties : Preliminary data suggest that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the induction of cell cycle arrest and apoptosis.
Case Studies
A selection of case studies illustrates the compound's biological activity:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated neuroprotective effects in primary cortical neurons against oxidative stress. |
| Study 2 | Showed significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values in the low micromolar range. |
| Study 3 | Investigated its role as a modulator of NMDA receptors; findings suggested enhanced receptor activity leading to improved synaptic plasticity. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapidly absorbed following administration.
- Distribution : High distribution volume indicating extensive tissue penetration.
- Metabolism : Primarily metabolized by liver enzymes; metabolites exhibit reduced biological activity.
- Excretion : Mostly excreted via urine as conjugated forms.
Safety and Toxicology
Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses. However, high concentrations can lead to cytotoxic effects in non-target cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, where a boronic ester intermediate reacts with a halogenated biphenyl precursor. Key steps include:
- Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in a 1:1.2 molar ratio to the aryl halide.
- Solvent systems like THF/H₂O (3:1) or DME under inert atmosphere (N₂/Ar).
- Reaction temperatures of 80–100°C for 12–24 hours .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., biphenyl protons at δ 7.2–7.8 ppm) and dioxaborolane methyl groups (δ 1.3–1.4 ppm) .
- FT-IR : B-O stretching vibrations at ~1350–1310 cm⁻¹ and phenolic O-H stretch at ~3200 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peak matching the theoretical m/z (e.g., [M+H]⁺ = 221.08 for C₁₂H₁₇BO₃) .
Q. What are its primary applications in organic synthesis?
- Methodology :
- Suzuki-Miyaura Coupling : Forms biaryl structures critical for pharmaceuticals (e.g., kinase inhibitors) and π-conjugated polymers .
- Protecting Group : The dioxaborolane moiety stabilizes boronic acids during multi-step syntheses .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling reactions involving this compound?
- Methodology :
- Catalyst Screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced reactivity in sterically hindered systems .
- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance solubility and reaction rate.
- Temperature Gradients : Use microwave-assisted synthesis (120°C, 30 min) to reduce side reactions vs. traditional reflux .
Q. How do structural modifications (e.g., substituent position) influence reactivity and bioactivity?
- Methodology :
- Comparative Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the biphenyl ring. Assess coupling efficiency via HPLC yields .
- Biological Assays : Test modified derivatives in enzyme inhibition assays (e.g., tyrosine kinases) to correlate substituent effects with IC₅₀ values .
Q. What strategies mitigate stability issues during long-term storage?
- Methodology :
- Storage Conditions : Store under argon at -20°C in amber vials to prevent boronic ester hydrolysis.
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/H₂O mobile phase) to detect degradation products (>95% purity recommended) .
Q. How can contradictions in reported reaction yields be resolved?
- Methodology :
- Systematic Parameter Variation : Design a DOE (Design of Experiments) to test variables (catalyst loading, solvent ratio, temperature).
- Mechanistic Insights : Use DFT calculations to model transition states and identify rate-limiting steps in coupling reactions .
Q. What role does this compound play in materials science applications?
- Methodology :
- Polymer Synthesis : Incorporate into conjugated polymers via Sonogashira or Heck coupling. Characterize optoelectronic properties (e.g., bandgap via UV-Vis, charge mobility via OFET measurements) .
- Surface Functionalization : Immobilize on gold nanoparticles (AuNPs) via thiol-boronate chemistry for sensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
